

Application Note: HPLC Analysis of Oxanosine and its Metabolites in Biological Matrices

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Compound of Interest		
Compound Name:	Oxanosine	
Cat. No.:	B1211743	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

Oxanosine is a novel nucleoside antibiotic originally isolated from Streptomyces capreolus.[1] Its toxicological relevance grew with the discovery that it is formed through the nitrosative deamination of guanosine, making it a potential biomarker for nitrosative stress.[1][2] Accurate and reliable quantification of Oxanosine and its metabolites in biological matrices is crucial for toxicological studies, pharmacokinetic analysis, and understanding its mechanism of action. This application note provides a detailed protocol for the analysis of Oxanosine and its primary metabolite using reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection.

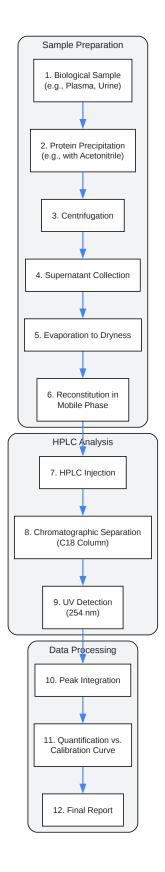
Principle

This method utilizes reversed-phase HPLC to separate **Oxanosine** and its metabolites from endogenous components in biological samples. The separation is achieved on a C18 stationary phase with an isocratic mobile phase. A solid-phase extraction (SPE) or protein precipitation (PPT) step is employed for sample clean-up to remove interfering substances like proteins and salts.[3][4] Quantification is performed by comparing the peak area of the analytes in the sample to a standard calibration curve.

Experimental Workflow



The overall workflow for the analysis of **Oxanosine** and its metabolites is depicted below.



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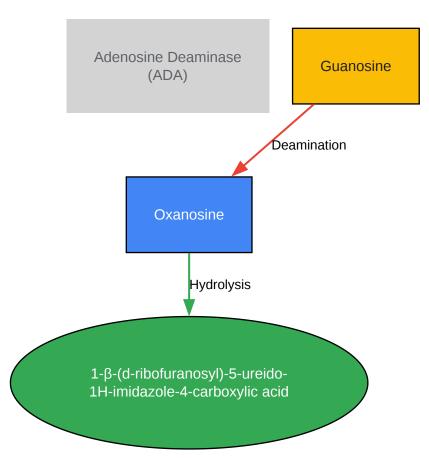


Caption: Overall experimental workflow for HPLC analysis.

Metabolic Pathway of Oxanosine

Oxanosine is formed from guanosine under conditions of nitrosative stress. It is subsequently metabolized by the enzyme adenosine deaminase (ADA).





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References

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